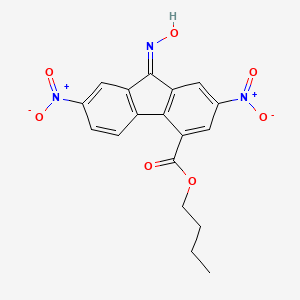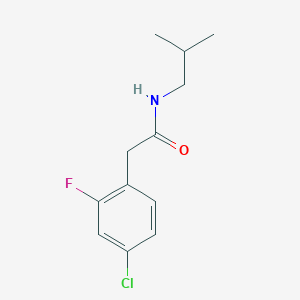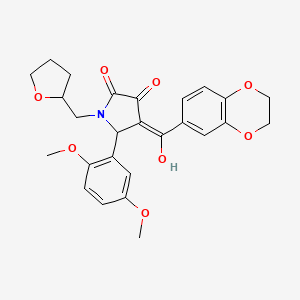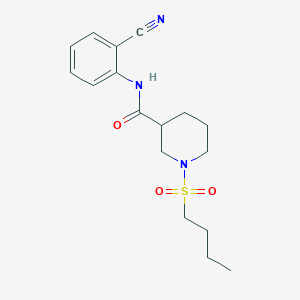![molecular formula C20H31N3O3 B5430811 11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5430811.png)
11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane, also known as MTAA, is a synthetic compound that belongs to the class of spirocyclic triazoles. It has been found to have potential applications in various fields such as medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The precise mechanism of action of 11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is not fully understood. However, it has been reported to interact with various targets in the body such as cholinesterase, DNA, and RNA. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the replication of HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus. Additionally, this compound has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been found to exhibit potent biological activities at low concentrations. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more potent derivatives of this compound with improved biological activities. Another direction is to explore the potential applications of this compound in material science and catalysis. Overall, this compound has significant potential for use in various fields and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane can be synthesized by a multi-step process involving the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 3,7-dimethyl-1,5-diaminopentane, followed by the reaction with 4-methoxyphenol and acetic anhydride. The final product is obtained by spirocyclization of the intermediate compound.
Aplicaciones Científicas De Investigación
11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been reported to have antitumor, antiviral, and antibacterial activities. Additionally, this compound has been found to exhibit potent inhibition of cholinesterase, which makes it a promising candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-21-13-9-20(10-14-21)16-23(12-4-11-22(20)2)19(24)15-26-18-7-5-17(25-3)6-8-18/h5-8H,4,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOHMVQAOSCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)
![N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5430753.png)

![2-(5-{[6-(ethoxycarbonyl)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5430771.png)
![3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5430779.png)
![allyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430787.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5430793.png)

![[4-(4-chlorophenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5430802.png)


![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5430828.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5430846.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5430849.png)